N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyridazine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a nitrobenzenesulfonamide group
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-11-10-16(18-19-17)12-2-4-13(5-3-12)20-29(26,27)15-8-6-14(7-9-15)21(22)23/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCZOUBPIKMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst.
Nitration and Sulfonation: The final steps involve nitration of the phenyl ring followed by sulfonation to introduce the nitrobenzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfone derivatives.
Reduction: Reduction of the nitro group yields aniline derivatives.
Substitution: Substitution reactions yield various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit enzyme inhibitory properties. For instance, sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease . The presence of the pyridazine ring in N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide may enhance its ability to interact with these enzymes.
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. A study on related compounds demonstrated significant antifungal activity against Candida species, suggesting that this compound could be evaluated for similar effects . The structural features of this compound may contribute to its efficacy against various pathogens.
Anticancer Potential
Recent research has focused on the anticancer properties of sulfonamide derivatives. Compounds structurally related to this compound have shown cytotoxic effects on cancer cell lines, indicating that this compound could also possess similar activities . Investigations into its mechanism of action could reveal pathways involved in apoptosis or cell cycle arrest.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the synthesis pathways for related compounds:
| Compound Name | Synthesis Method | Key Features |
|---|---|---|
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Multi-step organic synthesis | Intermediate for COX-2 inhibitors |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | Reaction with acetamides | α-glucosidase and acetylcholinesterase inhibitors |
| 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Multi-step synthesis from pyridine derivatives | Antifungal activity against Candida |
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibitory potential of sulfonamides with similar structures. The findings suggested that modifications in the sulfonamide group could enhance selectivity and potency against specific enzymes associated with metabolic disorders .
Case Study 2: Anticancer Activity
Research on pyridine-sulfonamide derivatives indicated promising results in inhibiting cancer cell proliferation. The study highlighted the importance of structural variations in enhancing anticancer activity, paving the way for further exploration of this compound as a potential anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biochemical pathways in bacteria or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
Uniqueness
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex synthetic organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine ring, a nitro group, and sulfonamide functionalities, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 396.44 g/mol. The compound's structure can be described as follows:
- Pyridazine Ring : This heterocyclic component may contribute to the compound's reactivity and affinity for biological targets.
- Nitro Group : Known for its electron-withdrawing properties, the nitro group can enhance the compound's ability to interact with enzymes or receptors.
- Methylsulfonyl Group : This moiety may improve solubility and bioavailability, potentially affecting pharmacokinetics.
Biological Activity
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Antitumor Activity : Pyridazine derivatives have been documented to inhibit tumor growth by targeting specific kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases .
- Antimicrobial Properties : Some derivatives have shown promise against bacterial infections, indicating potential utility in developing new antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzamide | Difluorobenzamide core | Antitumor |
| Methylsulfonylpyridazine | Pyridazine with methylsulfonyl | Anti-inflammatory |
| Pyridazinone Derivatives | Contains pyridazine moiety | Antimicrobial |
Case Studies and Research Findings
- Antitumor Efficacy : A study on pyridazine derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation through targeted kinase inhibition. The findings suggest that modifications to the pyridazine core could enhance potency against specific cancer types .
- Inflammation Models : In vivo studies using animal models of inflammation showed that similar sulfonamide compounds significantly reduced markers of inflammation, indicating potential therapeutic roles in treating chronic inflammatory diseases .
- Microbial Resistance : Research on antimicrobial activity revealed that certain derivatives exhibited effectiveness against resistant strains of bacteria, highlighting their potential application in addressing antibiotic resistance issues .
Q & A
Q. What are the optimal synthetic routes for N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, and what reaction conditions are critical for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Pyridazine Core Formation : React 3,6-dichloropyridazine with methylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylsulfonyl group .
Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the 4-nitrophenylsulfonamide moiety. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in THF/water mixtures at 80–100°C are effective .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters : Catalyst loading (1–5 mol%), temperature control (±2°C), and inert atmosphere (N₂/Ar) are essential to minimize side reactions.
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis spectroscopy (λ = 270–310 nm) .
- Stability :
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Key Insight : The nitro group enhances stability in acidic conditions but may reduce solubility in polar solvents.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination with ATPase assays for kinase inhibition) .
- Structural Confirmation : Verify compound identity via X-ray crystallography or ¹H/¹³C NMR to rule out batch-to-batch variations .
- Data Harmonization : Use meta-analysis to compare studies, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) or enzyme isoforms .
Q. How can structure-activity relationship (SAR) studies optimize the nitro and sulfonamide groups for enhanced target binding?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with:
- Nitro Replacements : Cyano, trifluoromethyl, or acetyl groups to modulate electron-withdrawing effects.
- Sulfonamide Modifications : Vary para-substituents (e.g., Cl, OMe) to alter steric and electronic profiles .
- Binding Analysis : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with target proteins (e.g., carbonic anhydrase IX) .
- Experimental Validation : Test top candidates in fluorescence polarization assays to quantify binding affinity (Kd).
Key Methodological Recommendations
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR alongside enzymatic assays) .
- Synthetic Optimization : Screen alternative catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve coupling yields .
- Computational Tools : Leverage QSAR models to prioritize analogs for synthesis, reducing experimental workload .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
